molecular formula C15H21NO B14390274 2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one CAS No. 89787-24-6

2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one

Cat. No.: B14390274
CAS No.: 89787-24-6
M. Wt: 231.33 g/mol
InChI Key: UXVDSYRMEHSXAO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one typically involves the reaction of cyclohexanone with methyl(4-methylphenyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of oximes or hydrazones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted cyclohexanone derivatives.

Scientific Research Applications

2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylphenol
  • Methylcyclohexanone
  • 4-Methylphenylamine

Uniqueness

2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexanone core with a methyl(4-methylphenyl)amino group sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

89787-24-6

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-[(N,4-dimethylanilino)methyl]cyclohexan-1-one

InChI

InChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)16(2)11-13-5-3-4-6-15(13)17/h7-10,13H,3-6,11H2,1-2H3

InChI Key

UXVDSYRMEHSXAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C)CC2CCCCC2=O

Origin of Product

United States

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